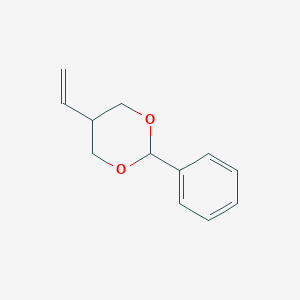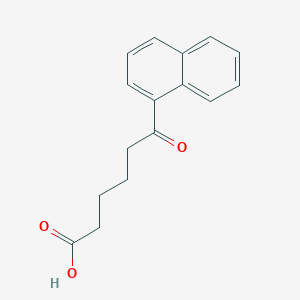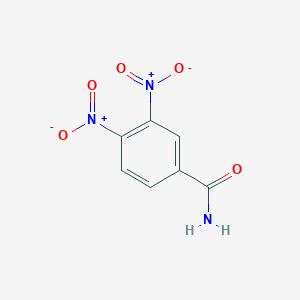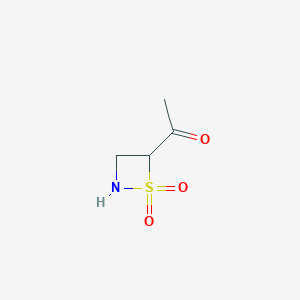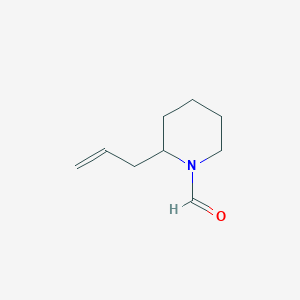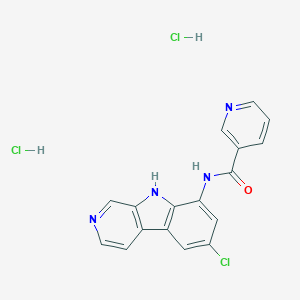
3-(dichloromethyl)-2-hydroxy-2H-furan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dichloromethyl)-2-hydroxy-2H-furan-5-one is a chemical compound with the molecular formula C5H4Cl2O3. It is known for its unique structure, which includes a furanone ring substituted with dichloromethyl and hydroxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dichloromethyl)-2-hydroxy-2H-furan-5-one typically involves the formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and titanium tetrachloride (TiCl4). This method is known for its regioselectivity, which is highly promoted by the coordination between the atoms present in the aromatic moiety and those in the metal core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and reagents, such as dichloromethyl methyl ether and TiCl4, under controlled reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(dichloromethyl)-2-hydroxy-2H-furan-5-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The dichloromethyl group can be reduced to form methyl derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted furanones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(dichloromethyl)-2-hydroxy-2H-furan-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes .
Mécanisme D'action
The mechanism of action of 3-(dichloromethyl)-2-hydroxy-2H-furan-5-one involves its interaction with specific molecular targets and pathways. The compound’s dichloromethyl group can participate in electrophilic reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of specific enzymes or the modulation of cellular pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dichloromethyl)-5-hydroxy-2(5H)-furanone
- 4-(Trichloromethyl)-5-hydroxy-2(5H)-furanone
- 4-(Dichloromethyl)-5-methoxy-2(5H)-furanone
Uniqueness
3-(dichloromethyl)-2-hydroxy-2H-furan-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
125974-07-4 |
|---|---|
Formule moléculaire |
C5H4Cl2O3 |
Poids moléculaire |
182.99 g/mol |
Nom IUPAC |
3-(dichloromethyl)-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C5H4Cl2O3/c6-4(7)2-1-3(8)10-5(2)9/h1,4-5,9H |
Clé InChI |
CKSHQVJFMXYYHV-UHFFFAOYSA-N |
SMILES |
C1=C(C(OC1=O)O)C(Cl)Cl |
SMILES canonique |
C1=C(C(OC1=O)O)C(Cl)Cl |
Synonymes |
4-(dichloromethyl)-5-hydroxy-5H-furan-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


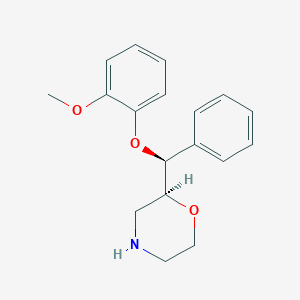
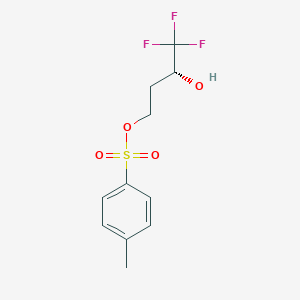
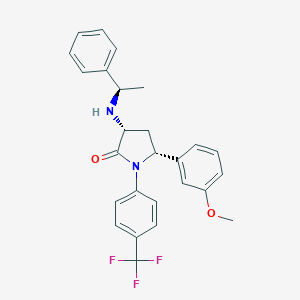
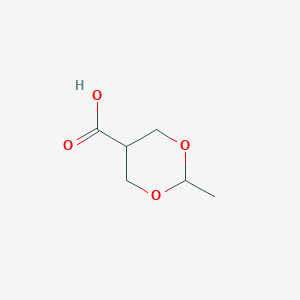
![Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B149721.png)
